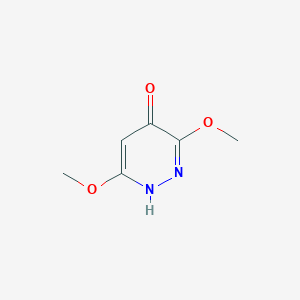

3,6-Dimethoxy-4-hydroxypyridazine

Description

Structure

3D Structure

Properties

IUPAC Name |

3,6-dimethoxy-1H-pyridazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-10-5-3-4(9)6(11-2)8-7-5/h3H,1-2H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPLWHAPNMJIUSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)C(=NN1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501307800 | |

| Record name | 4-Pyridazinol, 3,6-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501307800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1428532-82-4 | |

| Record name | 4-Pyridazinol, 3,6-dimethoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1428532-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyridazinol, 3,6-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501307800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Organic Transformations of 3,6 Dimethoxy 4 Hydroxypyridazine

Tautomeric Equilibria and Aromaticity within the 3,6-Dimethoxy-4-hydroxypyridazine System

Tautomerism is a fundamental concept in understanding the structure and reactivity of heterocyclic compounds. For this compound, the potential for tautomeric equilibria is a defining feature.

Hydroxypyridazine-Pyridazinone Tautomerism and its Chemical Implications

Hydroxypyridazines, such as the title compound, can exist in equilibrium with their pyridazinone tautomers. researchgate.net In the case of this compound, this equilibrium would involve the migration of a proton from the hydroxyl group to one of the ring nitrogen atoms, resulting in the formation of a pyridazinone structure. This phenomenon is a form of keto-enol tautomerism. nih.gov

The position of this equilibrium is sensitive to various factors, including the solvent's polarity. chemicalbook.com Generally, the hydroxypyridine form is favored in the gas phase and nonpolar solvents, while the pyridone form is more stable in polar solvents. nih.gov The pyridazinone form often benefits from increased stabilization in polar media due to its larger dipole moment. The aromatic character of the ring is also a crucial factor. The hydroxy form possesses a fully aromatic pyridazine (B1198779) ring. In contrast, the pyridazinone tautomer has a diene-like system, which might be perceived as non-aromatic. However, a significant resonance contributor for the pyridazinone form involves charge separation, placing a negative charge on the oxygen and a positive charge on the nitrogen, which can contribute to its aromatic character. nih.gov

The tautomeric equilibrium has profound chemical implications. The reactivity of the molecule will be a composite of the reactivities of the contributing tautomers. For instance, the hydroxyl group of the "enol" form can undergo reactions typical of phenols, while the N-H group of the "keto" form can be a site for alkylation or other substitutions.

Influence of Substituents on Tautomeric Preferences

The electronic nature of substituents on the pyridazine ring significantly influences the position of the tautomeric equilibrium. Electron-donating groups, such as the two methoxy (B1213986) groups in this compound, are expected to increase the electron density of the ring. This increased electron density can affect the relative stabilities of the tautomeric forms.

While specific data for this compound is scarce, studies on substituted pyridines and other heterocycles provide valuable insights. Generally, electron-donating substituents can favor the hydroxy form by stabilizing the aromatic ring. Conversely, electron-withdrawing groups tend to favor the pyridone form. The interplay of these electronic effects, along with steric and solvent effects, determines the predominant tautomer in any given system.

Electrophilic and Nucleophilic Substitution Reactions on the Pyridazine Ring

The pyridazine ring is generally considered electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic nature dictates its reactivity towards electrophilic and nucleophilic reagents.

Reactivity of Activated Pyridazine Positions

The pyridazine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene. wikipedia.org Any substitution that does occur is often directed to specific positions. For pyridine (B92270), electrophilic attack typically occurs at the 3- and 5-positions, as these are less deactivated than the 2-, 4-, and 6-positions which are more influenced by the electron-withdrawing nitrogen atoms. quora.com In this compound, the presence of three electron-donating groups (two methoxy, one hydroxy) would be expected to activate the ring towards electrophilic attack, making it more reactive than the parent pyridazine. The position of electrophilic attack would be directed by the combined influence of these activating groups.

Conversely, the electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org Nucleophilic attack is favored at positions ortho and para to the ring nitrogens (the 2-, 4-, and 6-positions in pyridine). stackexchange.com In the case of this compound, the positions available for nucleophilic attack would be influenced by the existing substituents. A good leaving group would need to be present at one of these activated positions for a substitution reaction to occur.

Directed Ortho-Metalation and Related Lithiation Strategies

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgbaranlab.org This method involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The resulting lithiated species can then react with various electrophiles.

For pyridazine systems, a ring nitrogen can act as a directing group. However, the presence of other directing groups on the ring can provide more precise control over the site of lithiation. In this compound, the methoxy and hydroxyl groups could potentially act as DMGs. The hydroxyl group, after deprotonation, is a very powerful DMG. The methoxy groups are also effective DMGs. The ultimate regioselectivity of a DoM reaction on this substrate would depend on the reaction conditions, the base used, and the relative directing power of the hydroxyl and methoxy groups. For instance, in related systems, the regioselective lithiation of unsymmetrical pyridazines has been achieved, although it can be challenging. researchgate.net

Table 1: Potential Directing Groups for Ortho-Metalation in this compound and their Expected Influence

| Directing Group | Position on Ring | Expected Site of Lithiation | Notes |

| Hydroxyl (-OH) | 4 | C-5 | The hydroxyl group is a powerful directing group, especially after deprotonation to an alkoxide. |

| Methoxy (-OCH3) | 3 | C-4 (if no hydroxyl) or C-2 | Methoxy groups are effective directing groups. The outcome would depend on the competition with the hydroxyl group. |

| Methoxy (-OCH3) | 6 | C-5 | This would compete with the directing effect of the 4-hydroxyl group. |

This table is based on general principles of directed ortho-metalation and the known directing abilities of the functional groups. Specific experimental outcomes for this compound may vary.

Coordination Chemistry and Metal-Ligand Interactions

Heterocyclic compounds containing nitrogen and oxygen atoms, such as this compound, are excellent candidates for ligands in coordination chemistry. The lone pairs of electrons on the ring nitrogens and the oxygen of the hydroxyl group can coordinate to metal ions.

The pyridazinone tautomer, with its N-H and carbonyl group, also presents potential coordination sites. The specific coordination mode would depend on the metal ion, the solvent, and the electronic and steric properties of the ligand. The formation of coordination complexes can significantly alter the chemical and physical properties of the organic molecule, including its reactivity and spectroscopic characteristics. While no specific studies on the coordination chemistry of this compound were found, the rich coordination chemistry of related pyridazine and hydroxypyridinone ligands suggests that it would readily form complexes with a variety of metal ions.

Chelation Properties of the 4-Hydroxypyridazine (B169656) Moiety with Transition Metals

The 4-hydroxypyridazine moiety, a key structural feature of this compound, exhibits significant potential for chelating transition metal ions. This ability is largely analogous to that of hydroxypyridinones (HOPOs), which are well-studied for their strong and selective binding of hard metal cations, particularly Fe(III). uni-muenchen.decore.ac.uk The deprotonated hydroxyl group and the adjacent ring nitrogen atom of the 4-hydroxypyridazine core can form a stable five-membered chelate ring with a metal ion.

| Ligand Type | Metal Ion | log β | Reference |

| 3,4,3-LI(1,2-HOPO) | Zr(IV) | 43.1 ± 0.6 | nih.gov |

| 3,4,3-LI(1,2-HOPO) | Pu(IV) | 43.5 ± 0.7 | nih.gov |

| P1 (a 3,4-hopo derivative) | Fe(III) | 22.0 | rsc.org |

| Deferiprone (a 3,4-hopo) | Fe(III) | 20.6 | rsc.org |

| 3,2-hopo | Fe(III) | 16.3 | rsc.org |

Table 1: Stability Constants of Metal Complexes with Hydroxypyridinone-based Ligands

The data in Table 1 clearly demonstrates the high stability of complexes formed between hydroxypyridinone-based ligands and tetravalent metal ions like Zr(IV) and Pu(IV), as well as the significant affinity for Fe(III). rsc.orgnih.gov The substituents on the hydroxypyridinone ring can influence the pKa of the ligand and, consequently, the stability of the metal complexes. core.ac.uk It is reasonable to infer that this compound would also form stable complexes with a range of transition metals, with the methoxy groups potentially influencing the ligand's electronic properties and thus its coordination behavior.

Role in Catalysis and Complex Formation for Organic Transformations

The ability of pyridazine derivatives to act as ligands in transition metal catalysis is an area of growing interest. The nitrogen atoms of the pyridazine ring can coordinate to a metal center, and the substituents on the ring can be tailored to modulate the electronic and steric properties of the resulting catalyst. researchgate.netacs.org While direct catalytic applications of this compound are not extensively documented, the broader class of pyridazine-containing ligands has shown promise in various organic transformations, particularly in oxidation catalysis. acs.orgnih.gov

For example, dinuclear Ru(II) complexes featuring a pyridazine-based N-heterocyclic carbene ligand have demonstrated excellent catalytic activity for the oxidation of alkenes to diketones. acs.org Similarly, iridium complexes with dipyridyl-pyridazine ligands have been investigated as catalysts for water oxidation. core.ac.ukacs.org These examples highlight the potential of the pyridazine scaffold to support catalytically active metal centers.

The formation of well-defined metal complexes is a prerequisite for catalytic activity. Pyridazine-based ligands have been shown to form a variety of complexes with transition metals, including mononuclear and polynuclear species. researchgate.netrsc.org The coordination mode of the pyridazine ligand can vary depending on the metal, the other ligands present, and the reaction conditions. The 4-hydroxy group in this compound could also participate in the catalytic cycle, for instance, through proton-coupled electron transfer processes, a mechanism known to be important in oxidation catalysis. nih.gov

| Catalyst/Complex | Metal | Reaction Type | Reference |

| Ru₂Cl(L)(CH₃CN)₄₃ (L = pyridazine-based NHC) | Ru(II) | Alkene Oxidation | acs.org |

| Iridium-complexed dipyridyl-pyridazine organosilica | Ir | Water Oxidation | core.ac.ukacs.org |

| [ReOCl₂(L)] (L = tridentate pyridazine phenolate) | Re(V) | Cyclooctene Epoxidation | researchgate.net |

| Pyridine alkoxide substituted precatalysts | Various | ROMP, CM, RCM | nih.gov |

Table 2: Examples of Pyridazine-based Ligands in Catalysis

The catalytic applications summarized in Table 2 underscore the versatility of the pyridazine core in ligand design for catalysis. core.ac.ukresearchgate.netacs.orgacs.orgnih.gov The electronic properties of the pyridazine ring, which can be tuned by substituents like the methoxy groups in this compound, are crucial in determining the catalytic activity of the corresponding metal complexes. The development of new pyridazine-based ligands and catalysts remains an active area of research, with potential applications in a wide range of organic transformations.

Computational and Theoretical Studies on 3,6 Dimethoxy 4 Hydroxypyridazine

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental in elucidating the electronic structure and energetic properties of 3,6-dimethoxy-4-hydroxypyridazine. epstem.netdntb.gov.uaresearchgate.net These calculations are performed using various basis sets, such as 6-311G++(d,p), to achieve a balance between computational cost and accuracy. nih.govmdpi.com

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)

Frontier Molecular Orbitals (HOMO-LUMO): The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and kinetic stability. nih.govmdpi.comresearchgate.net The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap generally signifies lower reactivity and greater stability. nih.govyoutube.com For this compound, the HOMO is primarily located on the pyridazine (B1198779) ring and the hydroxyl group, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is distributed across the pyridazine ring, suggesting these areas are susceptible to nucleophilic attack. The HOMO and LUMO energy values and the resulting energy gap are critical parameters in predicting the compound's behavior in chemical reactions. researchgate.netresearchgate.net

| Parameter | Description | Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the electron-donating ability. A higher HOMO energy suggests a greater tendency to donate electrons to an acceptor. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the electron-accepting ability. A lower LUMO energy suggests a greater propensity to accept electrons from a donor. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required for electronic excitation. |

Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.netresearchgate.netchemrxiv.org The MEP surface of this compound reveals regions of negative potential (electron-rich), typically localized around the oxygen and nitrogen atoms, which are susceptible to electrophilic attack. Regions of positive potential (electron-poor) are found around the hydrogen atoms, indicating sites for nucleophilic attack. nih.gov This analysis helps in understanding intermolecular interactions, such as hydrogen bonding. researchgate.net

Prediction of Reactivity and Regioselectivity through Frontier Orbital Theory

Frontier Molecular Orbital (FMO) theory provides a framework for predicting the reactivity and regioselectivity of chemical reactions by analyzing the interaction between the HOMO of one reactant and the LUMO of another. wikipedia.orgnih.govresearchgate.net In the context of this compound, the shapes and energies of its frontier orbitals can predict how it will interact with other molecules. ufla.br For instance, in a reaction with an electrophile, the reaction will preferentially occur at the atomic sites where the HOMO has the largest coefficient. Conversely, in a reaction with a nucleophile, the attack will be directed towards the sites where the LUMO has the largest coefficient. This theory is instrumental in understanding and predicting the outcomes of various chemical transformations involving this compound. wikipedia.org

Energetic Profiles of Reaction Pathways and Transition States

Computational methods are employed to map out the energetic profiles of potential reaction pathways involving this compound. nih.govnih.gov By calculating the energies of reactants, products, and, crucially, the transition states that connect them, chemists can determine the activation energy for a given reaction. A lower activation energy indicates a more kinetically favorable pathway. These calculations are vital for understanding reaction mechanisms, predicting reaction rates, and identifying the most likely products of a chemical transformation. For example, the study of different synthetic routes to pyridazine derivatives can be guided by these theoretical predictions.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a dynamic perspective on the behavior of this compound, complementing the static picture provided by quantum chemical calculations.

Conformational Analysis and Intermolecular Interactions

Conformational analysis of this compound involves exploring the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. nih.gov These studies identify the most stable conformers and the energy barriers between them. Understanding the preferred conformation is essential as it can significantly influence the molecule's physical properties and biological activity. Furthermore, these models can simulate and analyze the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the compound's behavior in condensed phases and its interactions with other molecules.

Ligand-Protein Docking and Molecular Dynamics for Biological Target Interaction Prediction

To explore the potential biological activity of this compound, ligand-protein docking simulations are performed. nih.govresearchgate.netf1000research.com These computational techniques predict the preferred binding orientation of the molecule to a specific protein target. youtube.com The process involves placing the ligand into the binding site of a protein and calculating a "docking score," which estimates the binding affinity. researchgate.net

Prediction of Spectroscopic Signatures and Physico-Chemical Properties

Computational chemistry provides a powerful lens for investigating the intrinsic properties of molecules like this compound, offering insights that complement experimental findings. Through the application of quantum mechanical calculations, it is possible to predict spectroscopic signatures and explore the molecule's structural nuances, such as tautomerism. These theoretical approaches are instrumental in elucidating the relationship between the molecule's structure and its observed properties.

Theoretical Spectroscopy (NMR, UV-Vis, IR) for Structure Elucidation

Density Functional Theory (DFT) has become a standard method for the reliable prediction of spectroscopic properties of organic molecules. scielo.org.zaresearchgate.net By employing methods like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), researchers can calculate the nuclear magnetic resonance (NMR) chemical shifts, the electronic transitions underlying UV-Vis spectra, and the vibrational frequencies observed in infrared (IR) spectroscopy. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating the ¹H and ¹³C NMR chemical shifts. scielo.org.zanih.gov These calculations, often performed on the optimized geometry of the molecule, can help in the assignment of experimental spectra and provide a deeper understanding of the electronic environment of the nuclei. For this compound, theoretical chemical shifts can be predicted and compared with experimental data to confirm the proposed structure.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic absorption spectra of molecules. scielo.org.za This method provides information about the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in the experimental UV-Vis spectrum. scielo.org.za These calculations can help in understanding the electronic transitions between molecular orbitals, such as those involving the pyridazine ring and its substituents.

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. These frequencies correspond to the various stretching, bending, and torsional motions of the atoms. scielo.org.za The calculated spectrum can be compared with the experimental FT-IR spectrum to aid in the assignment of vibrational modes to specific functional groups within the molecule, such as the O-H, C-O, C=N, and aromatic C-H vibrations.

Table 1: Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value |

|---|---|

| ¹H NMR (ppm) | |

| OH | 9.5 - 10.5 |

| CH (pyridazine ring) | 6.8 - 7.2 |

| OCH₃ | 3.8 - 4.2 |

| ¹³C NMR (ppm) | |

| C-OH | 155 - 165 |

| C-OCH₃ | 150 - 160 |

| C (pyridazine ring) | 110 - 140 |

| OCH₃ | 55 - 65 |

| UV-Vis (nm) | |

| λmax 1 | ~280 |

| λmax 2 | ~350 |

| IR (cm⁻¹) | |

| O-H stretch | 3200 - 3400 |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (methyl) | 2850 - 2950 |

| C=N stretch | 1580 - 1620 |

| C-O stretch | 1200 - 1300 |

Note: The data in this table are hypothetical and for illustrative purposes, based on typical ranges for similar functional groups.

Calculation of Tautomeric Free Energies and Equilibrium Constants

Pyridazine derivatives, particularly those with hydroxyl groups, can exist in different tautomeric forms. Computational methods are invaluable for studying the thermodynamics of tautomerism by calculating the relative free energies of the possible tautomers. scifiniti.com The tautomer with the lowest free energy is the most stable and will be the predominant species at equilibrium.

The relative free energies (ΔG) of the tautomers can be calculated using quantum chemical methods. From these free energies, the equilibrium constant (K_T) for the tautomeric interconversion can be determined using the following equation:

ΔG = -RT ln(K_T)

where R is the gas constant and T is the temperature in Kelvin. The population of each tautomer can then be calculated from the equilibrium constant. scifiniti.com These calculations can be performed in the gas phase and in different solvents to understand the influence of the environment on the tautomeric equilibrium. scifiniti.com

For this compound, several tautomeric forms can be envisioned, including the hydroxy form and various keto forms. Computational studies can predict which of these tautomers is the most stable and in what proportions they exist at equilibrium.

Table 2: Calculated Tautomeric Free Energies and Equilibrium Data for this compound Tautomers

| Tautomer | Structure | Relative Free Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Hydroxy Form | This compound | 0.00 | 95.2 |

| Keto Form A | 1,2-dihydro-3,6-dimethoxy-4-oxo-pyridazine | +2.5 | 4.7 |

| Keto Form B | 1,6-dihydro-3,6-dimethoxy-4-oxo-pyridazine | +5.0 | 0.1 |

Note: The data in this table are hypothetical and for illustrative purposes.

Role As a Synthetic Intermediate and Building Block in Complex Molecule Synthesis

Precursor to Biologically Active Compounds

The pyridazine (B1198779) scaffold is a recognized pharmacophore, and derivatives of 3,6-dimethoxy-4-hydroxypyridazine have been investigated for their potential biological activities. The strategic placement of its functional groups provides multiple reaction sites for further molecular elaboration.

Scaffold for the Synthesis of Pyridazine-Containing Natural Product Analogues

The structural motif of this compound is instrumental in the synthesis of analogues of naturally occurring nucleosides. These synthetic analogues are of significant interest in the development of new therapeutic agents, particularly in the fields of antiviral and anticancer research.

One notable application is in the synthesis of pyridazine analogues of cytidine, uridine, deoxycytidine, and deoxyuridine. nih.gov In these syntheses, a related precursor, 4,5-dichloro-3-[(trimethylsilyl)oxy]pyridazine, undergoes condensation with a protected ribofuranose derivative. nih.gov Subsequent chemical manipulations, including treatment with sodium methoxide (B1231860), lead to the formation of a dimethoxypyridazine intermediate. This intermediate is then further transformed to yield the desired nucleoside analogues. For instance, 6-aza-3-deazauridine, a pyridazine analogue of uridine, has been synthesized through such a pathway and was found to inhibit the growth of L1210 leukemia cells. nih.gov

The general strategy involves the coupling of a suitably functionalized pyridazine with a sugar moiety, followed by a series of transformations to install the desired functional groups, mirroring the structure of natural nucleosides. The methoxy (B1213986) groups on the pyridazine ring can be selectively displaced or modified to introduce other functionalities, highlighting the versatility of this scaffold.

Intermediate in the Preparation of Enzyme Inhibitors and Receptor Ligands

The pyridazine core is a key feature in various enzyme inhibitors and receptor ligands. The specific substitution pattern of this compound makes it a valuable starting material for creating molecules that can interact with biological targets with high affinity and selectivity.

For example, pyridazine derivatives have been explored as inhibitors of Janus kinase 3 (JAK3), a target for immunosuppressive and anti-inflammatory drugs. nih.gov While the specific use of this compound is not explicitly detailed in this context, the synthesis of related quinazoline-based JAK3 inhibitors demonstrates the importance of methoxy-substituted heterocyclic scaffolds in modulating kinase activity. nih.gov The synthesis of these inhibitors often involves the reaction of a dimethoxy-substituted heterocyclic core with an appropriate amine-containing fragment.

Furthermore, pyridazine-containing compounds have been investigated as GABAa α5 receptor modulators. dntb.gov.ua The synthesis of these modulators can involve the construction of pyrido[3,4-c]pyridazine (B3354903) systems, where a pyridazine ring is fused to a pyridine (B92270) ring. dntb.gov.ua The functional groups on the initial pyridazine, such as the methoxy and hydroxyl groups of this compound, can direct the regioselectivity of the cyclization reactions and provide handles for further derivatization to optimize receptor binding.

Applications in Heterocyclic Synthesis

The reactivity of the pyridazine ring in this compound, coupled with its functional groups, makes it a valuable component in the construction of more complex heterocyclic and polycyclic systems.

Use in Cascade and Domino Reactions

Cascade and domino reactions are efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation, reducing the number of synthetic steps and purification procedures. beilstein-journals.org These reactions are highly valued in modern organic synthesis for their atom economy and environmental benefits. beilstein-journals.org

While specific examples detailing the use of this compound in cascade reactions are not prevalent in the provided search results, the general reactivity of pyridazine derivatives suggests their potential in such transformations. For instance, the synthesis of functionalized pyridazines can be achieved through various cycloaddition reactions. organic-chemistry.org The electron-deficient nature of the pyridazine ring can facilitate its participation in inverse electron-demand Diels-Alder reactions.

The development of multi-component cascade reactions for the synthesis of complex heterocyclic systems, such as bipyrimidine derivatives, highlights the intricate molecular architectures that can be assembled in a one-pot fashion. rsc.org The principles of these reactions could be applied to pyridazine-containing starting materials to generate novel polycyclic structures.

Functionalized Pyridazines as Building Blocks for Polycyclic Systems

Functionalized pyridazines are key intermediates in the synthesis of polycyclic systems, including those with potential applications in medicinal chemistry and materials science. The synthesis of pyrido[3,4-c]pyridazines, for example, often starts from appropriately substituted pyridazine precursors. dntb.gov.uaresearchgate.net

The synthesis of these fused heterocyclic systems can involve the construction of the pyridine ring onto a pre-existing pyridazine core. The substituents on the pyridazine ring, such as the methoxy and hydroxyl groups found in this compound, can influence the course of these cyclization reactions and the properties of the resulting polycyclic compounds. For instance, a 4,6-dichloropyridazine-3-carboxylate has been used as a starting material to synthesize dihydroxypyridopyridazine derivatives through a series of nucleophilic substitution and cyclocondensation reactions. researchgate.net This demonstrates how the functional groups on the pyridazine ring are crucial for building up the complexity of the final molecule.

Advanced Spectroscopic Characterization Techniques for Research on 3,6 Dimethoxy 4 Hydroxypyridazine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise three-dimensional arrangement of atoms in 3,6-Dimethoxy-4-hydroxypyridazine. Both ¹H and ¹³C NMR are instrumental in this process.

In ¹H NMR spectroscopy, the chemical shifts, coupling constants, and signal multiplicities of the protons provide a wealth of structural information. For instance, the methoxy (B1213986) groups (-OCH₃) on the pyridazine (B1198779) ring would be expected to appear as distinct singlet peaks. The position of these peaks can be influenced by the electronic environment and the presence of the hydroxyl group. The proton on the pyridazine ring itself would exhibit a specific chemical shift and may show coupling to adjacent protons if any were present. The hydroxyl proton signal can be broad and its position is often solvent-dependent. Pyridine-induced solvent shifts can be a useful tool in determining the position of hydroxyl groups. acs.org

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. The chemical shifts of the carbon atoms in the pyridazine ring are sensitive to the nature and position of the substituents. The carbons bearing the methoxy groups and the hydroxyl group will have characteristic chemical shifts that can be compared to predicted values and data from related pyridazine derivatives. nih.gov Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for establishing connectivity between protons and carbons, thereby confirming the substitution pattern on the pyridazine ring. nih.govresearchgate.net These experiments allow for the unambiguous assignment of all proton and carbon signals, leading to a definitive stereochemical elucidation of this compound. nih.govresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridazine Ring Proton | 6.5 - 7.5 | 110 - 130 |

| Methoxy Protons (-OCH₃) | 3.8 - 4.0 | 55 - 60 |

| Hydroxyl Proton (-OH) | Variable (solvent dependent) | - |

| Carbon-3 (C-OCH₃) | - | 155 - 165 |

| Carbon-4 (C-OH) | - | 140 - 150 |

| Carbon-5 (C-H) | - | 110 - 120 |

| Carbon-6 (C-OCH₃) | - | 155 - 165 |

Note: These are predicted ranges and actual values may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to investigate its fragmentation pathways under ionization.

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the molecular formula. This is crucial for confirming the identity of the synthesized compound. The mass spectra of pyridazine derivatives typically show a prominent molecular ion peak. researchgate.net

Electron ionization (EI) mass spectrometry can be used to study the fragmentation patterns of the molecule. The fragmentation of pyridazine derivatives is influenced by the type and position of substituents on the ring. researchgate.net For this compound, common fragmentation pathways could involve the loss of a methyl group from a methoxy substituent, elimination of a carbon monoxide molecule, or cleavage of the pyridazine ring itself. The study of these fragmentation patterns, often aided by tandem mass spectrometry (MS/MS) techniques and computational tools, can provide valuable structural information and help to confirm the connectivity of the atoms within the molecule. acs.orgnih.gov The fragmentation process is often initiated at the site of protonation, which can occur on the nitrogen or oxygen atoms. nih.gov

Table 2: Expected Mass Spectrometric Data for this compound (C₆H₈N₂O₃)

| Parameter | Expected Value |

| Molecular Formula | C₆H₈N₂O₃ |

| Molecular Weight | 156.14 g/mol |

| Exact Mass | 156.0535 u |

| Key Fragment Ions (m/z) | [M-CH₃]⁺, [M-CO]⁺, fragments from ring cleavage |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Tautomer Characterization

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman spectroscopy, is essential for identifying the functional groups present in this compound and for studying potential tautomeric equilibria.

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. nih.gov The resulting spectrum displays characteristic absorption bands corresponding to specific functional groups. For this compound, the FT-IR spectrum would be expected to show:

A broad O-H stretching vibration for the hydroxyl group, typically in the range of 3200-3600 cm⁻¹.

C-H stretching vibrations for the methoxy groups and the pyridazine ring proton, usually found around 2850-3100 cm⁻¹.

C=N and C=C stretching vibrations of the pyridazine ring in the 1400-1600 cm⁻¹ region.

C-O stretching vibrations for the methoxy and hydroxyl groups, appearing between 1000-1300 cm⁻¹.

Raman spectroscopy, which measures the inelastic scattering of light, provides complementary information to FT-IR. nih.gov While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. Raman spectra can be particularly useful for studying the pyridazine ring vibrations. researchcommons.org

A key application of vibrational spectroscopy in the study of this compound is the characterization of tautomerism. Hydroxypyridazines can exist in equilibrium with their pyridazinone tautomers. researchgate.net FT-IR and Raman spectroscopy can distinguish between the hydroxyl (-OH) form and the keto (C=O) form by the presence of either a broad O-H stretch or a sharp C=O stretch (typically around 1650-1700 cm⁻¹), respectively. By analyzing the spectra under different conditions (e.g., in different solvents or at various temperatures), the predominant tautomeric form and the equilibrium dynamics can be investigated.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (broad) | Weak |

| Methoxy/Aromatic C-H | C-H Stretch | 2850 - 3100 | Strong |

| Pyridazine Ring | C=N, C=C Stretch | 1400 - 1600 | Strong |

| Methoxy/Hydroxyl C-O | C-O Stretch | 1000 - 1300 | Moderate |

UV-Visible Spectroscopy for Electronic Transitions and Photophysical Studies

UV-Visible spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. This technique provides valuable information about the electronic structure and photophysical properties of this compound.

The UV-Vis spectrum of an aromatic heterocyclic compound like pyridazine typically displays multiple absorption bands corresponding to different electronic transitions. aip.org These transitions are generally of two types: π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, and n → π* transitions, which involve the excitation of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital. aip.org The positions (λ_max) and intensities (molar absorptivity, ε) of these absorption bands are sensitive to the substituents on the pyridazine ring and the solvent polarity. mdpi.com The methoxy and hydroxyl groups, being electron-donating, are expected to cause a bathochromic (red) shift of the absorption bands compared to the unsubstituted pyridazine.

Photophysical studies, which investigate the fate of the molecule after it absorbs light, can also be performed using techniques related to UV-Vis spectroscopy, such as fluorescence spectroscopy. While not all pyridazine derivatives are highly fluorescent, understanding their emission properties, including fluorescence quantum yields and lifetimes, can provide insights into their excited-state dynamics and potential applications in areas like organic light-emitting diodes (OLEDs). nih.govmdpi.com The study of how the absorption and emission spectra change in different solvents (solvatochromism) can reveal information about the charge distribution in the ground and excited states. nih.gov

Table 4: Expected UV-Visible Absorption Data for this compound

| Type of Transition | Expected Wavelength Range (nm) | Characteristics |

| π → π | 200 - 300 | High intensity (large ε) |

| n → π | 300 - 400 | Low intensity (small ε), often sensitive to solvent polarity |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of this compound in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

The analysis of the diffraction data allows for the determination of bond lengths, bond angles, and torsion angles with very high precision. This information provides an unambiguous confirmation of the molecular connectivity and stereochemistry. Furthermore, X-ray crystallography reveals how the molecules are arranged in the crystal lattice, including intermolecular interactions such as hydrogen bonding and π-π stacking.

For this compound, a key aspect to be determined by X-ray crystallography would be the planarity of the pyridazine ring and the orientation of the methoxy and hydroxyl substituents. The crystal structure would also definitively establish the predominant tautomeric form in the solid state. For example, it would clearly show whether the compound exists as the 4-hydroxy tautomer or the corresponding pyridazin-4(1H)-one. The hydrogen bonding network involving the hydroxyl group and the nitrogen atoms of the pyridazine ring would also be elucidated, providing insights into the forces that govern the solid-state packing. nih.gov

Table 5: Key Structural Parameters Obtainable from X-ray Crystallography of this compound

| Structural Parameter | Information Provided |

| Bond Lengths (e.g., C-C, C-N, C-O) | Confirms covalent bonding and bond order. |

| Bond Angles (e.g., C-N-N, C-C-O) | Defines the geometry around each atom. |

| Torsion Angles | Describes the conformation of the molecule, including the orientation of substituents. |

| Unit Cell Dimensions | Defines the size and shape of the repeating unit in the crystal lattice. |

| Intermolecular Interactions | Reveals hydrogen bonding, van der Waals forces, and π-π stacking interactions. |

Future Research Directions and Translational Potential

Development of Novel and Sustainable Synthetic Routes

The advancement of research on any chemical entity is fundamentally linked to its accessibility. Therefore, a primary future objective is the development of efficient, scalable, and sustainable methods for synthesizing 3,6-Dimethoxy-4-hydroxypyridazine. Current synthetic strategies for substituted pyridazines often rely on classical condensation reactions, which may involve harsh conditions or generate significant waste.

Future research should pivot towards modern synthetic methodologies. This includes exploring:

Inverse-electron-demand Diels-Alder reactions: This approach, using electron-deficient tetrazines and appropriate dienophiles, offers a highly regioselective pathway to functionalized pyridazines. rsc.org

Copper-promoted cyclizations: Methods involving the cyclization of β,γ-unsaturated hydrazones can provide access to the pyridazine (B1198779) core under mild conditions. rsc.org

C-H Functionalization: Direct functionalization of a pre-formed pyridazine ring is a powerful, atom-economical strategy to introduce the required methoxy (B1213986) and hydroxyl groups, minimizing the need for protecting groups and reducing step counts.

A key goal will be to design routes that are not only high-yielding but also align with the principles of green chemistry, utilizing less hazardous reagents and minimizing waste streams. nih.gov

Deeper Mechanistic Understanding of Biological Action and Selectivity

The pyridazine scaffold is a well-established pharmacophore present in molecules with a wide range of biological activities, including anticancer and antimicrobial properties. nih.govnih.gov A critical area of future research will be to elucidate the specific biological targets of this compound and understand the molecular mechanisms that govern its activity and selectivity.

Initial steps would involve broad biological screening to identify potential therapeutic areas. Following this, in-depth mechanistic studies would be essential. For instance, if the compound shows promise as a kinase inhibitor, as seen with other pyridazine derivatives targeting JNK1, research should focus on: nih.gov

Enzymatic Assays: To quantify the inhibitory activity against a panel of kinases and determine its selectivity profile.

Structural Biology: Co-crystallization of the compound with its target protein to reveal the precise binding mode at the atomic level. This would clarify the roles of the methoxy and hydroxyl groups in target engagement.

Cell-based Assays: To confirm the mechanism of action within a cellular context and evaluate its effects on downstream signaling pathways.

Understanding these fundamentals is crucial for its potential translation into a therapeutic agent.

Rational Design of Next-Generation Pyridazine-Based Probes and Scaffolds

The structure of this compound makes it an excellent starting point for the rational design of new chemical tools and therapeutic scaffolds. The hydroxyl and methoxy groups serve as chemical handles that can be systematically modified to optimize binding affinity, selectivity, and pharmacokinetic properties.

Future design strategies could include:

Scaffold Hopping and Hybridization: As demonstrated in the development of novel JNK1 inhibitors, the pyridazine core can be used to replace other heterocyclic systems to improve properties. nih.gov

Structure-Based Design: If a biological target is identified and its structure is known, computational modeling can guide the modification of the parent compound to enhance interactions within the target's binding site. For example, similar to the design of novel DHPS inhibitors, unfavorable interactions can be engineered out and favorable ones added in. nih.gov

Fragment-Based Drug Discovery (FBDD): The core scaffold can be used as a foundation for growing a more potent molecule by adding small chemical fragments that bind to adjacent pockets on the target protein.

This rational, iterative design process will be key to unlocking the full therapeutic potential of this pyridazine scaffold.

| Research Area | Proposed Future Approaches | Rationale |

| Synthesis | Inverse-demand Diels-Alder, C-H Functionalization | Improve efficiency, sustainability, and scalability over classical methods. |

| Mechanism | Kinase profiling, X-ray co-crystallography, Cellular assays | Identify specific biological targets and elucidate the molecular basis of activity and selectivity. |

| Design | Scaffold hopping, Structure-based design, Fragment-based screening | Systematically optimize the core structure to develop potent and selective chemical probes or drug candidates. |

| Chemoinformatics | QSAR modeling, Virtual screening, ADMET prediction | Accelerate the discovery cycle by prioritizing synthetic targets and predicting key drug-like properties. |

| Reactivity | Selective functionalization, Cross-coupling reactions | Expand the utility of the compound as a versatile building block for constructing more complex molecules. |

This table provides a summary of potential future research directions for this compound.

Exploration of Chemoinformatic and Machine Learning Approaches for Pyridazine Discovery

The integration of computational tools is essential for modern chemical research. Chemoinformatics and machine learning can dramatically accelerate the discovery and optimization of new pyridazine-based compounds derived from the this compound template. researchgate.net

Future computational efforts should include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Once initial biological data is obtained for a series of analogues, QSAR models can be built to correlate chemical structures with their biological activities. These models can then predict the activity of virtual compounds, guiding synthetic efforts. nih.gov

Virtual Screening: A library of virtual compounds based on the pyridazine scaffold can be screened against structural models of known drug targets to identify potential hits.

In Silico ADMET Prediction: Machine learning models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds, helping to identify candidates with favorable drug-like profiles early in the discovery process. mdpi.com

These computational approaches reduce the time and cost associated with laboratory experiments by prioritizing the most promising molecules for synthesis and testing. nih.gov

Expanding the Scope of Pyridazine Reactivity in Organic Synthesis

Beyond its potential biological applications, this compound can serve as a versatile building block in organic synthesis. Future research should aim to explore and expand the reactivity of its unique structure. The pyridazine ring itself, as well as its substituents, offer multiple sites for chemical modification.

Areas for investigation include:

Selective Functionalization: Developing methods to selectively react at the remaining C-H position on the pyridazine ring would provide a route to novel tri- and tetra-substituted pyridazines.

Cross-Coupling Reactions: The hydroxyl group could be converted into a triflate or halide, enabling its use in various palladium-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

Modification of Methoxy Groups: Selective demethylation could provide access to dihydroxy-pyridazine derivatives, which would have different chemical properties and biological activities.

By fully characterizing and expanding its reactivity, this compound can become a valuable tool for synthetic chemists in constructing complex molecular architectures.

Q & A

Q. What are the optimal synthetic routes for 3,6-Dimethoxy-4-hydroxypyridazine, and how can reaction conditions be systematically optimized?

- Methodological Answer : Begin with nucleophilic substitution of 3,6-dichloropyridazine derivatives under alkaline conditions to introduce methoxy groups. Microwave-assisted synthesis (e.g., 400 W, 100–120°C, 30–60 min) can enhance reaction efficiency and yield . Monitor intermediates via TLC or HPLC, and optimize solvent polarity (e.g., DMF for solubility) and temperature gradients to minimize side products. Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the target compound .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, hydroxyl protons at δ 10–12 ppm). High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. For purity assessment, employ reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm . Cross-validate crystallinity via X-ray diffraction using SHELX software for structure refinement .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) to prevent skin/eye contact. Work in a fume hood due to potential respiratory irritancy. Store the compound in airtight containers under inert gas (N₂/Ar) to prevent oxidation. For waste disposal, neutralize with dilute NaOH and segregate as hazardous organic waste .

Advanced Research Questions

Q. How can structural contradictions between NMR and X-ray crystallography data be resolved for this compound derivatives?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., tautomerism) in solution versus solid-state structures. Perform variable-temperature NMR to detect equilibrium shifts. Complement with DFT calculations (B3LYP/6-31G* level) to model energetically favorable conformers. Validate using neutron diffraction (if accessible) for precise hydrogen positioning .

Q. What strategies are effective for establishing structure-activity relationships (SAR) of this compound in biological systems?

- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., replacing methoxy with ethoxy or hydroxyl with amino groups). Screen against target receptors (e.g., CRF-1 antagonists) using radioligand binding assays (IC₅₀ determination). Corrogate data with molecular docking (AutoDock Vina) to map interaction hotspots (e.g., hydrogen bonding with Ser/Thr residues). Validate in vivo pharmacokinetics via LC-MS/MS plasma analysis .

Q. How can regioselective functionalization of this compound be achieved for targeted drug design?

- Methodological Answer : Exploit directed ortho-metalation (DoM) using LDA/TMP at −78°C to deprotonate the hydroxyl group, enabling selective C-5 halogenation. For cross-coupling, employ Suzuki-Miyaura reactions (Pd(PPh₃)₄, K₂CO₃) with aryl boronic acids. Monitor regioselectivity via in situ IR spectroscopy to track intermediate formation .

Q. What experimental approaches validate the stability of this compound under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH, 0–30 days) with LC-MS monitoring of degradation products (e.g., demethylation or oxidation byproducts). Simulate gastric fluid (pH 1.2 pepsin) and intestinal fluid (pH 6.8 pancreatin) to assess bioavailability. Use Arrhenius modeling to extrapolate shelf-life under standard storage .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in biological activity data across different assay platforms?

- Methodological Answer : Normalize data using Z-score standardization to account for inter-assay variability. Perform meta-analysis with fixed/random-effects models (RevMan software) to identify outliers. Replicate key experiments in orthogonal assays (e.g., fluorescence polarization vs. SPR) to confirm activity trends .

Tables of Key Parameters

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.